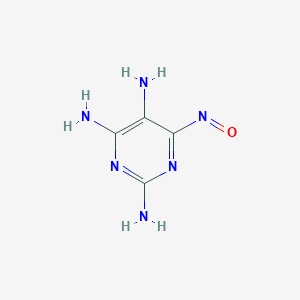![molecular formula C12H10ClN3O B8654492 N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide](/img/structure/B8654492.png)
N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide is a chemical compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are commonly used in various chemical and pharmaceutical applications. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a chloropyrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide typically involves the reaction of 3-acetamidophenylboronic acid with 6-chloropyrazine-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with target proteins, while the chloropyrazine moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetamidophenylboronic acid
- 6-Chloropyrazine-2-boronic acid
Uniqueness
N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide is unique due to the presence of both acetamido and chloropyrazine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10ClN3O |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
N-[3-(6-chloropyrazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H10ClN3O/c1-8(17)15-10-4-2-3-9(5-10)11-6-14-7-12(13)16-11/h2-7H,1H3,(H,15,17) |
InChI Key |
BQKDTHSLJYXRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


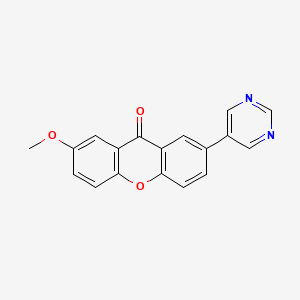
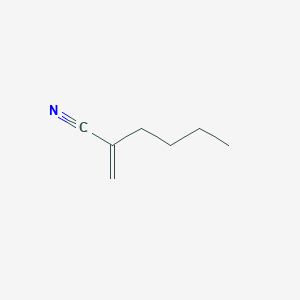
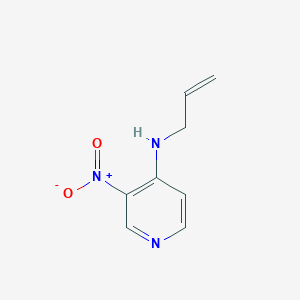
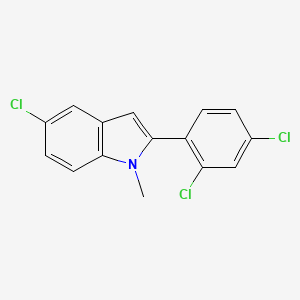
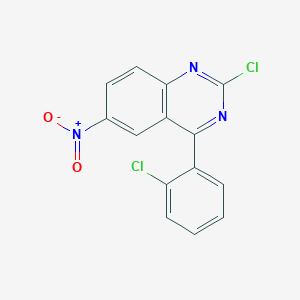
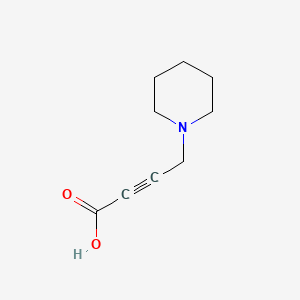
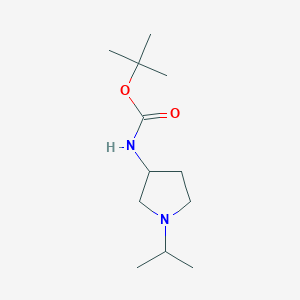
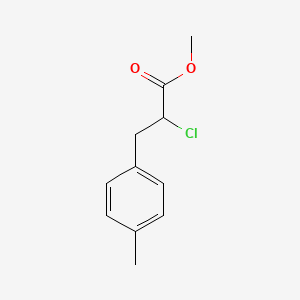
![2-(Chloromethyl)-3-methylbenzo[b]thiophene](/img/structure/B8654484.png)
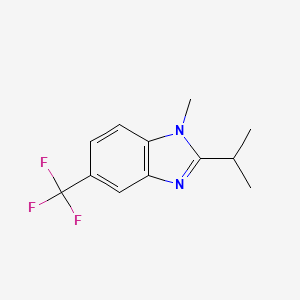
![Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B8654502.png)

![N-[2-(4-Iodophenyl)propan-2-yl]formamide](/img/structure/B8654511.png)
